2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran
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Overview
Description
2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran
- **2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylthiophene
- **2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylpyrrole
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
918429-40-0 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenyl)-2-nitroethenyl]-5-phenylfuran |
InChI |
InChI=1S/C20H17NO3/c1-14-10-15(2)12-17(11-14)19(21(22)23)13-18-8-9-20(24-18)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
JRTWRYZPKOCFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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